甲酸2-羰胺基-6-氟喹啉-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

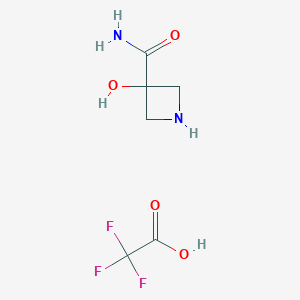

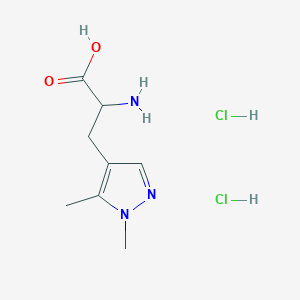

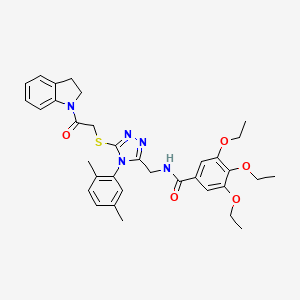

“Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate” is a chemical compound with the molecular formula C12H9FN2O3 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of fluoroquinolones, including “Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate”, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . A derivative of [1, 2, 4]triazino[1,6-a]quinoline has been obtained from methyl 6-fluoro-4-oxo-1,4-dihydro-2-quinolincarboxylate through the N-amination followed by condensation of the corresponding aroyl isocyanate and cyclization of the obtained α-semicarbazidocarboxylate .科学研究应用

抗菌活性

2-氨基甲酰基-6-氟喹诺酮-4-羧酸甲酯与其他氟喹诺酮类药物一样,主要因其强大的抗菌活性而受到研究。该化合物属于广谱氟喹诺酮类药物,以其对广泛革兰氏阴性菌和革兰氏阳性菌的活性而闻名。其作用机制是靶向细菌 DNA 旋转酶,这是一种细菌 DNA 复制的必需酶,从而抑制细菌的生长和增殖。这种机制在氟喹诺酮类药物中是共有的,表明氟喹诺酮核心结构对其抗菌功效至关重要 (Wolfson & Hooper, 1985)。

构效关系 (SAR)

对氟喹诺酮类药物的构效关系的研究,包括与 2-氨基甲酰基-6-氟喹诺酮-4-羧酸甲酯类似的化合物,提供了对抗菌活性至关重要的分子特征的见解。在这些化合物中观察到的在 6 位添加氟原子增强了对一系列细菌的抗菌特性,包括革兰氏阳性菌和革兰氏阴性菌。这些研究有助于开发具有更好疗效和更广抗菌谱的新型氟喹诺酮类药物 (Koga et al., 1980)。

抗肿瘤活性

除了抗菌应用之外,氟喹诺酮衍生物还被探索其潜在的抗肿瘤活性。利用核心氟喹诺酮结构设计和合成喹啉化合物,研究了其抑制微管装配的能力,而微管装配是癌细胞分裂中的一个关键过程。这一系列研究表明氟喹诺酮骨架在开发具有抗肿瘤特性的化合物方面具有多功能性,可能为癌症治疗提供新的途径 (Chang et al., 2009)。

抗分枝杆菌活性

氟喹诺酮类药物,包括 2-氨基甲酰基-6-氟喹诺酮-4-羧酸甲酯的变体,已被合成并评估了其对结核分枝杆菌(结核病的致病菌)的疗效。这些研究旨在开发新的抗分枝杆菌剂,以应对耐药性结核菌株,突出了氟喹诺酮衍生物在对抗超出其传统抗菌用途的传染病方面的潜力 (Senthilkumar et al., 2009)。

作用机制

Fluoroquinolones, the family of compounds to which “Methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate” belongs, have a specific mechanism of action, different from antibiotics and other groups of antibacterials . They exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .

属性

IUPAC Name |

methyl 2-carbamoyl-6-fluoroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEAFPSMZXSJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=C(C=C2)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)

![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)

![2-(2-fluorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2825186.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)